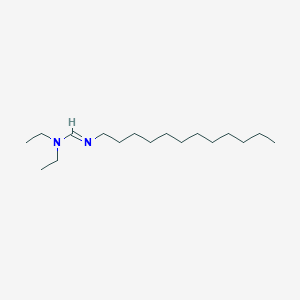
Acetic acid--tridecan-5-ol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–tridecan-5-ol (1/1) is a chemical compound formed by the combination of acetic acid and tridecan-5-ol in a 1:1 ratio. Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste. Tridecan-5-ol is a long-chain fatty alcohol with the formula C₁₃H₂₈O. The combination of these two compounds results in a unique ester that has various applications in different fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–tridecan-5-ol (1/1) typically involves an esterification reaction. This reaction occurs between acetic acid and tridecan-5-ol in the presence of a catalyst, usually a strong acid like sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:
CH3COOH+C13H28OH→CH3COOC13H27+H2O
Industrial Production Methods
In an industrial setting, the production of acetic acid–tridecan-5-ol (1/1) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid or other suitable catalysts. The reaction mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed to drive the reaction to completion. The ester product is then purified through distillation or other separation techniques.
化学反応の分析
Types of Reactions
Acetic acid–tridecan-5-ol (1/1) can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and tridecan-5-ol in the presence of water and an acid or base catalyst.
Oxidation: The alcohol group in tridecan-5-ol can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and tridecan-5-ol.
Oxidation: Tridecanal or tridecanoic acid.
Reduction: Tridecan-5-ol and acetic acid.
科学的研究の応用
Acetic acid–tridecan-5-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of acetic acid–tridecan-5-ol (1/1) depends on its specific application. In antimicrobial studies, the compound may disrupt microbial cell membranes, leading to cell lysis and death. In drug delivery systems, the ester may act as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites in the body.
類似化合物との比較
Similar Compounds
Acetic acid–tridecan-1-ol (1/1): Similar ester formed with tridecan-1-ol instead of tridecan-5-ol.
Acetic acid–dodecan-5-ol (1/1): Ester formed with a shorter chain alcohol.
Acetic acid–tetradecan-5-ol (1/1): Ester formed with a longer chain alcohol.
Uniqueness
Acetic acid–tridecan-5-ol (1/1) is unique due to the specific position of the hydroxyl group on the tridecan-5-ol molecule, which can influence its physical and chemical properties. This positional difference can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar esters.
特性
CAS番号 |
60826-29-1 |
|---|---|
分子式 |
C15H32O3 |
分子量 |
260.41 g/mol |
IUPAC名 |
acetic acid;tridecan-5-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-9-10-12-13(14)11-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChIキー |
ANTCWLKEHXLVOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCC)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene, 2,3-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14611226.png)
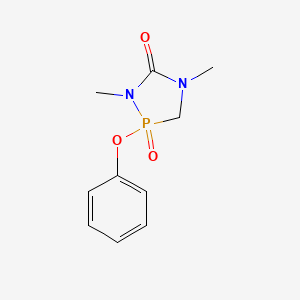
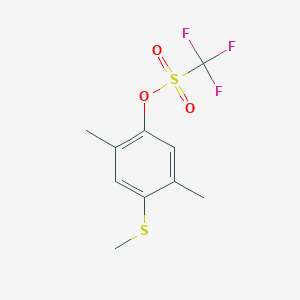

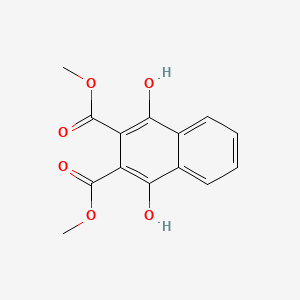

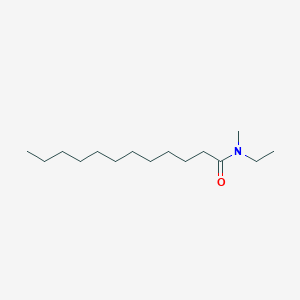
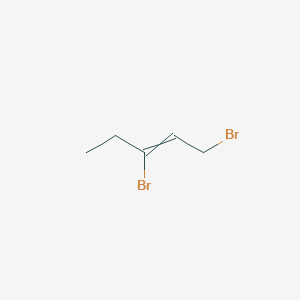
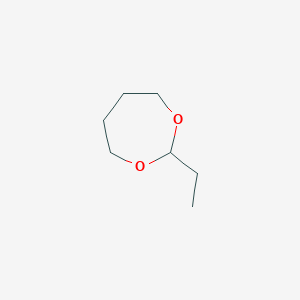
![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)
![[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile](/img/structure/B14611283.png)

